2-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide
Description
2-Chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide (hereafter referred to as Compound 1) is a sulfonamide derivative featuring a triazolopyridazine core linked to a 2-chlorobenzenesulfonamide moiety via a phenyl bridge. This compound has been investigated as a calpain-1 inhibitor, targeting the PEF(S) domain of the enzyme (PDB ID: 4WQ2) . Its molecular architecture combines a sulfonamide group, known for enhancing binding affinity through hydrogen bonding, with a triazolopyridazine heterocycle that contributes to π-stacking interactions.
Properties
IUPAC Name |
2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-14-3-1-2-4-16(14)26(24,25)22-13-7-5-12(6-8-13)15-9-10-17-20-19-11-23(17)21-15/h1-11,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMFNWYONQGFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Intermediate Preparation
The precursor 3-chloropyridazin-6-amine is treated with hydrazine hydrate in ethanol under reflux to yield 3-chloro-6-hydrazinylpyridazine. Alternative routes employ 2-chloro-3-hydrazinylpyrazine (CAS 63286-28-2), which undergoes cyclization with triethyl orthoformate in xylene at 80°C for 4–10 hours.
- Reactants: 2-Chloro-3-hydrazinylpyrazine (5.0 g, 34 mmol), triethyl orthoformate (50 mL).
- Conditions: Reflux at 80°C for 4 hours under inert atmosphere.
- Workup: Cool to room temperature, filter precipitate, wash with petroleum ether.
- Yield: 90.1% (4.8 g) of 8-chloro-triazolo[4,3-a]pyrazine.
This method highlights the importance of solvent choice (xylene vs. THF) and stoichiometry in minimizing byproducts.
Cyclization to Triazolo-Pyridazine
Cyclization is achieved using triethyl orthoformate or trimethyl orthoformate under acidic or neutral conditions. For example, refluxing 3-chloro-6-hydrazinylpyridazine with triethyl orthoformate in xylene for 2 hours affords 6-chloro-triazolo[4,3-b]pyridazine in 62% yield.
Functionalization of the Phenyl Linker
The phenyl group is introduced via cross-coupling reactions between the triazolo-pyridazine and a halogenated benzene derivative.
Suzuki-Miyaura Coupling
Aryl boronic acids are coupled with bromo- or chloropyridazines using palladium catalysts. For instance, 6-chloro-triazolo[4,3-b]pyridazine reacts with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C.
Buchwald-Hartwig Amination
To introduce an amine group for subsequent sulfonylation, bromophenyl-triazolo-pyridazine undergoes amination with ammonia or amide reagents. For example, using Pd₂(dba)₃ and Xantphos in toluene at 110°C yields 4-(triazolo[4,3-b]pyridazin-6-yl)aniline.
Synthesis of 2-Chlorobenzenesulfonamide
The sulfonamide moiety is prepared via chlorosulfonation followed by amination.
Chlorosulfonation of Benzene
Benzene is treated with chlorosulfonic acid at 0–5°C to form benzene-1-sulfonyl chloride, which is subsequently chlorinated at position 2 using FeCl₃ catalysis.
- Reactants: Benzene (1.0 equiv), chlorosulfonic acid (3.0 equiv), Cl₂ gas (1.1 equiv).
- Conditions: 0°C, 2 hours.
- Yield: 70–80% of 2-chlorobenzenesulfonyl chloride.
Sulfonamide Formation
The sulfonyl chloride reacts with the aniline derivative (4-(triazolo[4,3-b]pyridazin-6-yl)aniline) in the presence of a base.
- Reactants: 2-Chlorobenzenesulfonyl chloride (1.2 equiv), 4-(triazolo[4,3-b]pyridazin-6-yl)aniline (1.0 equiv), DMAP (0.1 equiv), DMF (solvent).
- Conditions: Room temperature, 4 hours under N₂.
- Workup: Acidify with HCl, filter, purify via flash chromatography (4–8% MeOH/DCM).
- Yield: 65–75% of target compound.
Critical Analysis of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts: Pd(PPh₃)₄ provides superior activity in Suzuki couplings compared to Pd(OAc)₂.
- Base Selection: K₂CO₃ ensures deprotonation without hydrolyzing sensitive intermediates.
Purification and Characterization
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety exhibits characteristic nucleophilic and acid-base reactivity:
Hydrolysis
-
Acidic Hydrolysis : Under strong acidic conditions (e.g., HCl, H₂SO₄), the sulfonamide bond undergoes cleavage to yield sulfonic acid and aniline derivatives. Reaction rates depend on temperature and acid concentration .
-
Basic Hydrolysis : In alkaline media (e.g., NaOH), hydrolysis produces sulfonate salts and aryl amines. This reaction is slower than acidic hydrolysis due to resonance stabilization of the sulfonamide group .
Condensation Reactions
The NH group participates in condensation with carbonyl-containing compounds (e.g., aldehydes, ketones). For example:
-
Reaction with benzaldehyde under basic conditions forms a Schiff base (-N=CH-Ph) .
-
Quantitative yields (>85%) are achieved using ethanol as a solvent and triethylamine (TEA) as a base .
Chloro-Substituted Benzene Ring Reactivity
The 2-chlorophenyl group undergoes electrophilic substitution and nucleophilic displacement:
Electrophilic Aromatic Substitution
-
Nitration : Directed by the electron-withdrawing sulfonamide group, nitration occurs at the para position relative to the chlorine atom (H₂SO₄/HNO₃, 0–5°C) .
-
Sulfonation : Forms disulfonated derivatives under fuming sulfuric acid .
Nucleophilic Aromatic Substitution
-
The chlorine atom is displaced by nucleophiles (e.g., OH⁻, NH₃) under high-temperature (80–120°C) or microwave-assisted conditions .
-
Catalytic copper(I) iodide enhances substitution rates in polar aprotic solvents (DMF, DMSO) .
Triazolo[4,3-b]pyridazine Core Reactivity
The fused triazole-pyridazine system displays unique heterocyclic reactivity:
Ring-Opening Reactions
-
Acid-Catalyzed Degradation : Prolonged exposure to HCl (6M) at 60°C leads to ring cleavage, forming pyridazine-3-amine and triazole fragments .
-
Reductive Opening : Hydrogenation (H₂/Pd-C) reduces the triazole ring to an amidine derivative .
Electrophilic Substitution
-
Halogenation : Bromine in acetic acid selectively substitutes at the pyridazine C7 position .
-
Methylation : Dimethyl sulfate methylates the triazole N2 position in DMF at 25°C.
Cycloadditions
-
Diels-Alder Reactions : The pyridazine ring acts as a dienophile, reacting with electron-rich dienes (e.g., furan) to form bicyclic adducts.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposition begins at 220°C (TGA), releasing SO₂ and HCl .
-
Photolysis : UV irradiation (λ = 254 nm) in methanol generates radical intermediates, leading to sulfonic acid and chlorobenzene .
Biological Derivatization
While beyond pure chemical reactions, the compound’s bioactivity-guided modifications include:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds containing the triazolo-pyridazine moiety exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain sulfonamide derivatives demonstrated apoptotic effects in human cancer cells, suggesting their potential as anticancer agents .
Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes linked to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD). Recent studies have focused on sulfonamides with similar structures that inhibit α-glucosidase and acetylcholinesterase, showcasing their therapeutic potential in managing these conditions .
Antimicrobial Properties : The antibacterial and antifungal activities of compounds related to this structure have also been explored. For example, sulfonamide derivatives have shown effectiveness against various bacterial strains, indicating their potential use in treating infections .
Agricultural Applications
Pesticide Development : The structural characteristics of triazolo-pyridazines make them suitable candidates for developing new pesticides. Their ability to modulate biological pathways suggests potential applications in crop protection against pests and diseases. The synthesis of novel derivatives has been reported to enhance efficacy while reducing environmental impact .
Materials Science
Polymer Chemistry : The incorporation of triazolo-pyridazine units into polymer matrices has been studied for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymeric materials, making them suitable for various industrial applications .
Data Table: Summary of Applications
Case Studies
- Anticancer Evaluation : A series of sulfonamide derivatives were synthesized and tested for their cytotoxic activity against a panel of human cancer cell lines. Results indicated that specific modifications to the triazolo-pyridazine structure enhanced anticancer activity significantly.
- Enzyme Inhibition Studies : A detailed structure-activity relationship (SAR) analysis was conducted on sulfonamide derivatives targeting α-glucosidase and acetylcholinesterase. Variations in substituents were shown to modulate inhibitory potency effectively.
- Pesticidal Activity Assessment : Several newly synthesized triazolo-pyridazine derivatives were evaluated for their effectiveness as pesticides in agricultural settings. Field trials demonstrated improved pest resistance compared to conventional pesticides.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Analogues
Compound 1 is part of a broader class of calpain-1 inhibitors. Key analogues include:
- Compound 10 : A [1,2,4]triazolo[4,3-b]pyridazin-6-yl-pyridine derivative lacking the sulfonamide group but retaining the triazolopyridazine core.
Binding Interaction Comparison
The table below summarizes molecular docking results for Compound 1 and Compound 10 with the PEF(S) domain:
Key Observations :
Role of Sulfonamide Group : Compound 1’s sulfonamide enables dual H-bonding with His131 and Trp168, absent in Compound 10. This likely enhances binding stability.
Chlorine Substituent : The 2-chloro group in Compound 1 may enhance hydrophobic interactions with the enzyme’s active site, a feature absent in Compound 10.
Molecular Docking and Binding Interaction Insights
Compound 1’s Binding Mode
- His131 Interaction : The 2-chloro-4-cyclopropylsulfonamido phenyl ring engages in π-stacking with His131, a residue critical for calpain-1’s catalytic activity .
- Trp168 Interaction : The amide carbonyl forms an H-bond with Trp168, while the phenyl ring of the tert-butylcarbamoyl moiety π-stacks with the same residue.
Compound 10’s Binding Mode
- Trp168 Dominance : The pyridine ring π-stacks with Trp168, and its nitrogen atom forms an H-bond with the same residue. However, the absence of a sulfonamide group limits interactions with His131.
Implications :
- Compound 1’s multi-residue engagement suggests superior binding affinity compared to Compound 10.
- Structural modifications in the triazolopyridazine core (e.g., pyridine substitution in Compound 10) alter interaction profiles, highlighting the importance of core heteroatom positioning.
Biological Activity
The compound 2-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a novel sulfonamide derivative featuring a triazolo-pyridazine moiety. This structure suggests potential biological activities that could be explored for therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.77 g/mol. The presence of the triazolo and pyridazine rings is significant as these structures are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including drug-resistant species. The specific activity of This compound has yet to be extensively documented; however, its structural relatives have demonstrated significant antibacterial and antifungal properties in vitro .
Anticancer Potential
The sulfonamide class has been recognized for its anticancer properties. Studies have shown that sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. The presence of the triazole moiety may enhance this activity by interacting with various molecular targets within cancer cells .
The precise mechanism of action for This compound is not fully elucidated; however, similar compounds have been shown to interact with enzymes involved in DNA repair and cell cycle regulation. The inhibition of poly (ADP-ribose) polymerases (PARP) is a common mode of action for related compounds, leading to increased cellular apoptosis in cancerous tissues .
Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazole ring significantly influenced antimicrobial efficacy. For example, compounds with electron-withdrawing groups showed increased activity compared to those with electron-donating groups .
| Compound | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| A | 10 | S. aureus |
| B | 20 | E. coli |
| C | 5 | P. aeruginosa |
Study 2: Anticancer Activity
In another investigation focusing on sulfonamide derivatives, several compounds were screened for their ability to inhibit cancer cell proliferation. The study found that compounds with a similar structure to This compound exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 7 | MCF-7 (Breast) |
| E | 12 | HeLa (Cervical) |
| F | 10 | A549 (Lung) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
